molecular formula C7H14N2O3 B12844052 1-Methyl-3-tert-butoxycarbonylurea

1-Methyl-3-tert-butoxycarbonylurea

Cat. No.: B12844052
M. Wt: 174.20 g/mol
InChI Key: AUTKYXCRZQYLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-tert-butoxycarbonylurea is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.199 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Methyl-3-tert-butoxycarbonylurea typically involves the reaction of 1-methylurea with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-Methyl-3-tert-butoxycarbonylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-tert-butoxycarbonylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-tert-butoxycarbonylurea involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, releasing the active urea derivative. This active form can then interact with various biological molecules, influencing biochemical pathways and processes .

Comparison with Similar Compounds

1-Methyl-3-tert-butoxycarbonylurea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the tert-butoxycarbonyl and methyl groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl N-(methylcarbamoyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(11)9-5(10)8-4/h1-4H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTKYXCRZQYLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.